molecular formula C22H34N2O4 B6604708 N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide CAS No. 2193052-00-3

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide

Cat. No. B6604708
CAS RN: 2193052-00-3
M. Wt: 390.5 g/mol
InChI Key: NPUUFEABNQXZQW-XMSQKQJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide is a useful research compound. Its molecular formula is C22H34N2O4 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide shows potential in pharmacology, particularly as a κ-opioid receptor (KOR) antagonist. It exhibits high affinity for human, rat, and mouse KORs, with reduced affinity for μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. This compound demonstrates potential in treating depression and addiction disorders, shown through its efficacy in various assays and models, including the mouse forced-swim test and social defeat stress assay (Grimwood et al., 2011).

Antibacterial and Anti-inflammatory Potential

Research has explored the compound's derivatives for potential antibacterial and anti-inflammatory applications. Sulfonamides bearing the 1,4-benzodioxin ring, closely related to N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide, have shown significant inhibitory activity against various bacterial strains and lipoxygenase enzyme, suggesting potential therapeutic use for inflammatory and other related diseases (Abbasi et al., 2017).

Inhibition of Enzymes Linked to Diabetes and Alzheimer's

Derivatives of this compound have been studied for their inhibitory potential against enzymes such as acetylcholinesterase and α-glucosidase. This indicates potential therapeutic applications for conditions like Alzheimer's disease and Type-2 Diabetes, where enzyme inhibition plays a crucial role in treatment strategies (Abbasi et al., 2019).

Potential Antitumor Properties

The compound's derivatives have been synthesized and evaluated for antitumor activities. Certain derivatives showed significant activity against human tumor cell lines, highlighting the potential of these compounds in cancer therapy (Insuasty et al., 2008).

Antidepressant Properties

Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine, closely related to N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide, have shown promising results as dual antidepressant drugs due to their action at 5-HT(1A) serotonin receptors and serotonin transporter (Silanes et al., 2004).

properties

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]heptanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O4/c1-2-3-4-5-8-21(25)23-18(16-24-11-6-7-12-24)22(26)17-9-10-19-20(15-17)28-14-13-27-19/h9-10,15,18,22,26H,2-8,11-14,16H2,1H3,(H,23,25)/t18-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUUFEABNQXZQW-XMSQKQJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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